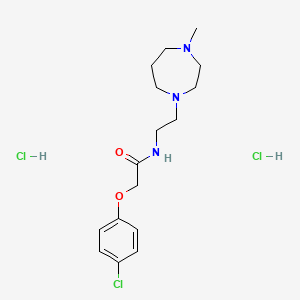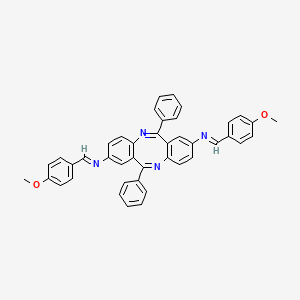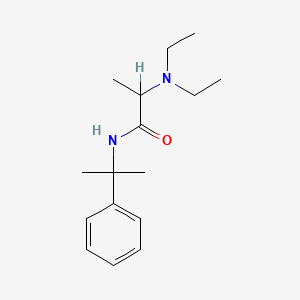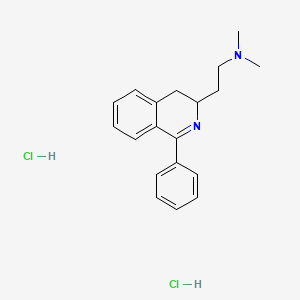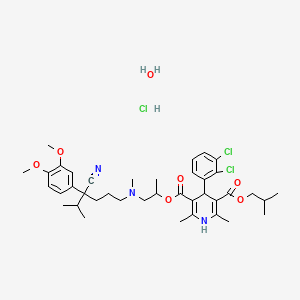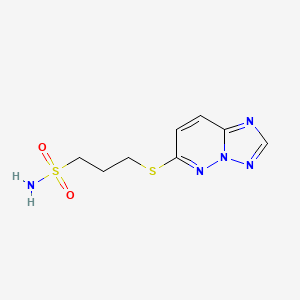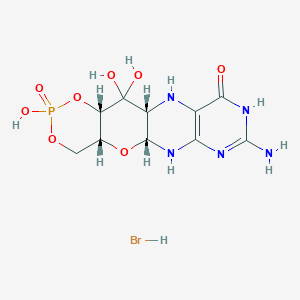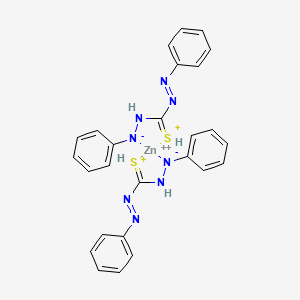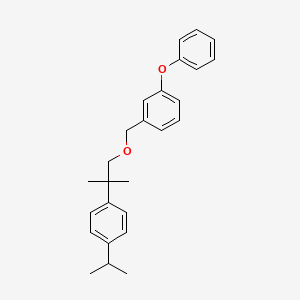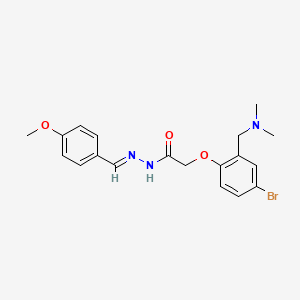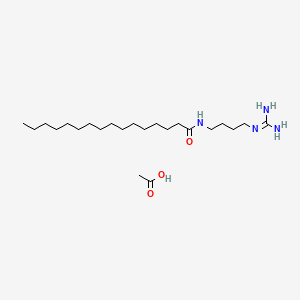
2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in antiviral and anticancer therapies. This compound is structurally related to thymidine, a natural nucleoside found in DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a pentofuranosyl derivative.
Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside.
Chlorination: The hydroxyl groups on the sugar moiety are selectively chlorinated to introduce the chlorine atom at the 3-position.
Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sugar moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the sugar moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or sugar moiety.
Substitution Products: Nucleoside analogs with different substituents at the 3-position.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Used in research to study the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Investigated for its potential antiviral properties against various viruses.
DNA Synthesis Studies: Used in studies of DNA synthesis and repair mechanisms.
Medicine
Anticancer Therapy: Explored for its potential use in anticancer therapies.
Antiviral Therapy: Investigated for its potential use in antiviral therapies.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or mutations, inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine: Used in the treatment of HIV.
5-Fluorouracil: A pyrimidine analog used in cancer therapy.
Uniqueness
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is unique due to its specific structure, which includes a chlorine atom at the 3-position and a methyl group at the 5-position. These modifications can influence its biological activity and specificity.
属性
CAS 编号 |
34627-65-1 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC 名称 |
3-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14ClNO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7-,8-,9-/m1/s1 |
InChI 键 |
LYKHJFQWCWRWGB-FUZJYRNYSA-N |
手性 SMILES |
CC1=CC(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
规范 SMILES |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


